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Compound of Interest

Compound Name: Ethyl 2-acetyl-4-methylpentanoate

Cat. No.: B074332

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 2-
acetyl-4-methylpentanoate (CAS No: 1522-34-5), also known as Ethyl 2-
isobutylacetoacetate. The document presents available and predicted data for Nuclear
Magnetic Resonance (NMR) spectroscopy (*H and 13C), Infrared (IR) spectroscopy, and Mass
Spectrometry (MS), crucial for the identification, characterization, and quality control of this
compound in research and development settings.

Molecular Structure and Properties

e Molecular Formula: C10H180s3
e Molecular Weight: 186.25 g/mol

« Synonyms: Ethyl 2-isobutylacetoacetate

Spectroscopic Data

The following sections detail the NMR, IR, and MS data for Ethyl 2-acetyl-4-
methylpentanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of
organic compounds. Due to the presence of a (3-keto ester functional group, Ethyl 2-acetyl-4-
methylpentanoate can exist in equilibrium between its keto and enol tautomers. The NMR
data will reflect the presence of both forms, with the keto form generally being predominant in
non-polar solvents.

The 13C NMR spectrum provides information on the different carbon environments within the
molecule. The following table summarizes the assigned chemical shifts for the keto tautomer of
Ethyl 2-acetyl-4-methylpentanoate.

Carbon Atom Chemical Shift (8, ppm)
C=0 (ketone) ~202

C=0 (ester) ~169

-O-CHz2-CHs ~61

-CH- (methine) ~58

-CH:- (isobutyl) ~46

-CH- (isobutyl) ~25

-CO-CHs ~30

-CH(CH3):2 ~22

-O-CH2-CHs ~14

The *H NMR spectrum provides detailed information about the proton environments, their
multiplicity, and neighboring protons. The following data for the predominant keto form is
predicted based on the structure and typical values for similar B-keto esters.
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Predicted Coupling
Proton(s) Chemical Shift Multiplicity Integration Constant (J,

(3, ppm) Hz)
-O-CH2-CHs 4.1-4.2 Quartet 2H ~7.1
-CO-CH-CHz2- 3.4-3.5 Triplet 1H ~7.0
-CO-CHs 2.2-2.3 Singlet 3H -
-CH-CHz2-CH- 2.1-2.2 Doublet 2H ~7.0
-CH2-CH-(CH3)2 1.8-1.9 Multiplet 1H -
-O-CH2-CHs 1.2-1.3 Triplet 3H ~7.1
-CH-(CHs)2 0.9-1.0 Doublet 6H ~6.6

Infrared (IR) Spectroscopy (Predicted)

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted

IR spectrum of Ethyl 2-acetyl-4-methylpentanoate is expected to show characteristic

absorption bands for its key functional groups.

Predicted Wavenumber

Vibrational Mode Intensity
(cm™)

C-H stretch (alkane) 2960-2870 Strong

C=0 stretch (ester) ~1745 Strong

C=0 stretch (ketone) ~1715 Strong

C-O stretch (ester) 1300-1150 Strong

Mass Spectrometry (MS) (Predicted)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The fragmentation of 3-keto esters is often characterized by a-cleavage and

McLafferty rearrangements.[1][2]
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m/z Predicted Fragment Significance

186 [M]* Molecular lon

143 [M - Cz2Hs0]* Loss of ethoxy radical

115 [M - C4HoO]* McLafferty rearrangement

88 [CH3COCHCO]* a-cleavage

43 [CHsCOJ*+ Acetyl cation (often base peak)

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data

described above.

NMR Spectroscopy

o Sample Preparation: A sample of Ethyl 2-acetyl-4-methylpentanoate (10-50 mg) is
dissolved in a deuterated solvent (e.g., CDCls, ~0.6-0.8 mL) in a 5 mm NMR tube. A small
amount of tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

o Data Acquisition: The NMR spectra are acquired on a spectrometer operating at a standard
frequency (e.g., 400 or 500 MHz for *H). For 33C NMR, a proton-decoupled sequence is
commonly used to simplify the spectrum. Key parameters such as acquisition time,
relaxation delay, and number of scans are optimized to obtain a good signal-to-noise ratio.[3]

IR Spectroscopy

o Sample Preparation: For a liquid sample like Ethyl 2-acetyl-4-methylpentanoate, a thin film
is prepared between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a suitable
transparent solvent (e.g., CCls) can be used in a liquid cell.[3]

» Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)
spectrometer. A background spectrum of the salt plates or solvent is first recorded and then
automatically subtracted from the sample spectrum. The spectrum is typically scanned over
the range of 4000-400 cm~1.[3]
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Mass Spectrometry

o Sample Introduction: The sample is introduced into the mass spectrometer, typically via Gas
Chromatography (GC-MS) for volatile compounds. This allows for separation from any

impurities before mass analysis.

« lonization: Electron lonization (El) is a common method for generating ions. In El, the
sample molecules are bombarded with a high-energy electron beam, causing ionization and

fragmentation.

e Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., quadrupole or time-of-flight). The detector records the abundance

of each ion, generating the mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis and

characterization of Ethyl 2-acetyl-4-methylpentanoate.
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Caption: Workflow for Spectroscopic Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of Ethyl 2-acetyl-4-
methylpentanoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b074332#spectroscopic-data-for-ethyl-2-acetyl-4-
methylpentanoate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact
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